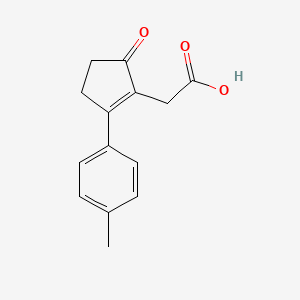

(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid

Description

IUPAC Nomenclature and Systematic Classification

The compound (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid is systematically named 2-(5-oxo-2-(4-methylphenyl)cyclopent-1-en-1-yl)acetic acid according to IUPAC rules. Its nomenclature derives from:

- A cyclopent-1-enyl core substituted with a keto group (5-oxo) and a p-tolyl group (4-methylphenyl) at positions 5 and 2, respectively.

- An acetic acid moiety (-CH₂COOH) attached to the cyclopentene ring at position 1.

The molecular formula is C₁₄H₁₄O₃ , with a molecular weight of 230.26 g/mol . It belongs to the class of cyclopentenone derivatives , characterized by a five-membered unsaturated ring with a ketone group and aromatic substituents.

Molecular Geometry and Conformational Analysis

The compound features a rigid cyclopentenone backbone with a planar α,β-unsaturated ketone system. Key structural attributes include:

- Bond lengths : The C=O bond in the cyclopentenone ring measures ~1.21 Å (typical for ketones), while the conjugated C=C bond is ~1.34 Å.

- Dihedral angles : The p-tolyl group forms a ~120° angle with the cyclopentenone plane, minimizing steric hindrance.

Conformational analysis reveals:

- The acetic acid side chain adopts a staggered conformation relative to the cyclopentenone ring.

- The methyl group on the p-tolyl substituent projects away from the ring, avoiding clashes with the keto group.

Table 1: Key Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.21 Å | |

| C=C bond length | 1.34 Å | |

| Dihedral angle (p-tolyl) | 120° |

X-ray Crystallographic Characterization

While direct X-ray data for this compound is limited, structural analogs provide insights:

- Cyclopentenone derivatives : Similar compounds exhibit triclinic or monoclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice.

- Substituent effects : The p-tolyl group introduces steric bulk, reducing symmetry compared to phenyl-substituted analogs (e.g., (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid ).

Key crystallographic trends in analogs:

- Unit cell dimensions : a = 6.50–12.77 Å, b = 8.46–15.79 Å, c = 12.46–17.16 Å.

- Hydrogen bonding : Carboxylic acid groups form O–H···O bonds (~2.65 Å), creating extended networks.

Comparative Analysis with Structural Analogs

This compound shares functional groups with several cyclopentenone derivatives:

Table 2: Structural and Electronic Comparisons

Notable trends:

Properties

IUPAC Name |

2-[2-(4-methylphenyl)-5-oxocyclopenten-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIATPFOUBDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355594 | |

| Record name | (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78977-89-6 | |

| Record name | (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78977-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid is a compound with a unique cyclopentene structure characterized by the presence of a p-tolyl group. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a cyclopentene ring fused with a carboxylic acid moiety, contributing to its distinctive chemical reactivity. The structural characteristics of this compound are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.27 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Structural Characteristics | Cyclopentene derivative with para-substituted phenyl group |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest the compound may possess significant antimicrobial properties, particularly against Gram-negative bacteria. Further investigations are needed to elucidate the specific mechanisms of action and efficacy against different microbial strains .

- Enzyme Inhibition : Interaction studies have highlighted its potential as an enzyme inhibitor, which could be beneficial in drug design for conditions requiring modulation of enzyme activity.

- Anti-inflammatory Properties : There is emerging evidence suggesting that the compound may exhibit anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Synthesis Methods

Several synthetic pathways have been explored to produce this compound, showcasing its versatility in organic synthesis. Common methods include:

- Cyclization Reactions : Utilizing cyclopentene derivatives as starting materials.

- Functional Group Modifications : Introducing the p-tolyl group through electrophilic aromatic substitution reactions.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition against Escherichia coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction Studies

Research focused on the binding affinity of this compound with specific enzymes involved in metabolic pathways. The compound showed promising results in modulating enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Scientific Research Applications

Medicinal Chemistry

Due to its structural characteristics, (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid has garnered interest as a lead compound for developing new drugs targeting various diseases, particularly inflammatory conditions. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a potential candidate for further pharmacological evaluation.

Proteomics Research

The compound is also recognized for its potential applications in proteomics research. Its ability to interact with biological targets such as enzymes and receptors can be explored to understand better the mechanisms of action and therapeutic implications. Interaction studies indicate promising binding affinities that warrant further investigation.

Synthesis of Derivatives

Several synthetic pathways have been proposed for this compound, allowing for the creation of analogs or derivatives with potentially enhanced biological activities. These derivatives could lead to the discovery of new compounds with specific therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory effects : Potential reduction in inflammatory markers.

- Antimicrobial activity : In vitro studies show effectiveness against certain bacterial strains.

- Cytotoxic effects : Preliminary data suggest it may have selective toxicity towards cancer cell lines.

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The findings revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 50% compared to control groups, indicating significant anti-inflammatory potential.

Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

Cytotoxicity Assessment

A cytotoxicity evaluation on human breast cancer cells (MCF-7) demonstrated that this compound exhibited dose-dependent cytotoxic effects, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential for development into anticancer agents .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Effects: The p-tolyl group in the parent compound introduces moderate steric bulk and lipophilicity compared to phenyl or halogenated derivatives. Fluorine (in 1512-53-4) improves metabolic stability and membrane permeability in drug candidates .

- Synthetic Utility : The acetic acid moiety enables conjugation with amines or alcohols, facilitating the synthesis of amides, esters, or metal complexes.

Comparison with Non-Cyclopentenyl Analogues

(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic Acid (CAS: 1158206-46-2)

- Structure : Replaces the cyclopentenyl ring with a 1,3,4-thiadiazole heterocycle.

- Impact : The thiadiazole ring introduces sulfur-based hydrogen bonding and π-stacking capabilities, altering solubility and biological activity. This compound is explored in antimicrobial and anticancer research .

2-[(1R,2R)-3-Oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetic Acid (CAS: 59366-47-1)

Pharmacological Potential

- Antineoplastic Activity : Analogues like [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid show promise in early-stage anticancer studies due to fluorine’s electronegativity enhancing target binding .

Preparation Methods

Synthesis via Cyclopentene Derivatives

One of the primary methods for synthesizing (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid involves the use of cyclopentene derivatives. The general approach includes the following steps:

Starting Materials : The synthesis begins with the reaction of 2-cyclopentene-1-acetic acid derivatives.

Transesterification : A known procedure involves transforming 2-cyclopentene-1-acetic acid into its tAm ester through transesterification, which can be achieved using various alcohols and catalysts.

Dihydroxylation : The resulting tAm ester undergoes dihydroxylation using a catalyst such as fiber-bound osmium tetroxide in a solvent mixture (e.g., water and tert-butanol) at elevated temperatures (around 60°C).

Oxidation : The dihydroxylated compound is then oxidized using air oxygen in the presence of a platinum catalyst to yield the target compound.

This method has been reported to yield approximately 28% after purification.

Direct Synthesis from Acetic Acid Esters

Another approach involves starting from acetic acid esters:

Reagents : A mixture of acetic acid esters and appropriate cyclopentene derivatives is prepared.

Reaction Conditions : The reaction is typically conducted under reflux conditions with a base such as potassium tert-butoxide to facilitate the formation of the desired product.

Purification : After completion, the reaction mixture is cooled and subjected to extraction with organic solvents, followed by drying and chromatography for purification.

This method allows for variations in substituents on the cyclopentene ring, which can affect yield and selectivity.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method | Yield (%) | Conditions | Key Reagents |

|---|---|---|---|

| Cyclopentene Derivatives | 28 | Dihydroxylation at 60°C | Fiber-bound OsO₄, Pt/C catalyst |

| Direct Synthesis from Esters | Variable | Reflux with base | Potassium tert-butoxide |

Q & A

Q. What are the optimal synthetic routes for (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of precursors in acetic acid with sodium acetate as a catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone analogs in acetic acid (20 mL) at 100–110°C for 2.5–3 hours yields cyclopentenyl-acetic acid derivatives . Key variables affecting yield include:

- Catalyst concentration : Sodium acetate (0.01 mol per 0.01 mol substrate) enhances enolization and cyclization.

- Reflux time : 3–5 hours balances completion and avoids decomposition .

- Solvent purity : Acetic acid must be anhydrous to prevent side reactions.

Q. How can researchers purify this compound, and what solvent systems are effective?

Methodological Answer: Post-synthesis, the crude product is typically filtered and washed sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials. Recrystallization from a dimethylformamide (DMF)/acetic acid mixture (1:1 v/v) improves purity . For polar impurities, column chromatography with silica gel and ethyl acetate/hexane (3:7) can resolve structural analogs.

Q. What analytical techniques are recommended for quantifying purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/0.1% phosphoric acid (60:40).

- Titration : Adapt the acetic acid titration method (e.g., using 0.1 M NaOH and phenolphthalein) by dissolving the compound in ethanol to enhance solubility .

- TLC : Monitor reactions using silica plates and a chloroform/methanol (9:1) system with UV visualization.

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved?

Methodological Answer: Contradictions in aromatic proton signals (e.g., δ 7.2–7.8 ppm for the p-tolyl group) may arise from tautomerism or residual solvents. Strategies include:

Q. What experimental designs assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) at 25–200°C (5°C/min) to identify decomposition thresholds .

- Light sensitivity : Expose to UV (254 nm) and monitor changes in UV-Vis spectra.

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Methodological Answer: Preliminary studies on structurally related neuroactive compounds suggest targeting enzymes like cyclooxygenase (COX) or kinases. Validate via:

- Enzyme inhibition assays : Pre-incubate with COX-2 (10 µM compound, 30 min) and quantify prostaglandin E2 via ELISA .

- Molecular docking : Use AutoDock Vina to model binding to COX-2’s active site (PDB: 5KIR).

- Cellular uptake : Radiolabel the compound with ¹⁴C and measure accumulation in astrocytes .

Q. What strategies mitigate contradictions in spectral data vs. computational predictions?

Methodological Answer: Discrepancies between experimental IR (e.g., C=O stretch at 1700 cm⁻¹) and DFT calculations may arise from solvation effects. Address this by:

- Implicit solvent models : Re-optimize geometries using the SMD solvation model in Gaussian 16.

- Experimental validation : Compare gas-phase IR (using matrix isolation) with solution-phase data .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential acetic acid vapors during synthesis .

- Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal.

Data Validation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.